4-methyl-1-(2-propynyl)-2(1H)-quinolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-prop-2-ynylquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-3-8-14-12-7-5-4-6-11(12)10(2)9-13(14)15/h1,4-7,9H,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJVZPNNCOYQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819499 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Chemical Transformations of 4 Methyl 1 2 Propynyl 2 1h Quinolinone
Retrosynthetic Analysis of the 4-methyl-1-(2-propynyl)-2(1H)-quinolinone Core Structure
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. actascientific.com For this compound, the analysis begins by identifying the most logical disconnections.
The primary disconnection is the bond between the quinolinone nitrogen and the propargyl group. This C-N bond can be readily formed through an N-alkylation reaction. This step simplifies the target molecule to the core structure, 4-methyl-2(1H)-quinolinone, and a suitable three-carbon electrophile, such as propargyl bromide.
The 4-methyl-2(1H)-quinolinone core can be further disconnected using well-established methods for quinolinone synthesis. One common approach is the Knorr quinoline (B57606) synthesis or a related cyclization reaction. This involves disconnecting the heterocyclic ring to reveal an aniline (B41778) and a β-ketoester. Specifically, the disconnection points to aniline and ethyl acetoacetate (B1235776) as the precursor synthons. The reaction between these two starting materials, followed by a high-temperature cyclization, constructs the quinolinone ring system.
This two-step retrosynthetic pathway provides a clear and efficient strategy for the synthesis of this compound from simple and readily available precursors.
Detailed Synthetic Pathways for the Preparation of this compound
The forward synthesis, guided by the retrosynthetic analysis, involves two main steps: the construction of the 4-methyl-2(1H)-quinolinone scaffold followed by its N-alkylation with a propargyl group.
Step 1: Synthesis of 4-methyl-2(1H)-quinolinone The synthesis of the quinolinone core is typically achieved via the reaction of aniline with ethyl acetoacetate. This reaction proceeds in two stages. First, the aniline and ethyl acetoacetate are condensed, often under acidic catalysis, to form an enamine intermediate, ethyl 3-anilinobut-2-enoate. The second stage involves the thermal cyclization of this intermediate. Heating the enamine at high temperatures (typically around 250 °C) induces an intramolecular cyclization followed by elimination of ethanol (B145695) to yield 4-methyl-2(1H)-quinolinone.
Step 2: Synthesis of this compound The final step is the N-alkylation of the prepared 4-methyl-2(1H)-quinolinone. The quinolinone is treated with a propargyl halide, such as propargyl bromide, in the presence of a suitable base. The base deprotonates the nitrogen atom of the quinolinone, forming a nucleophilic anion that subsequently attacks the propargyl bromide in an SN2 reaction to furnish the target compound, this compound.
Optimized Reaction Conditions and Reagent Selection
The efficiency of each synthetic step is highly dependent on the reaction conditions and the choice of reagents.
| Reaction Step | Reagents & Catalysts | Solvent | Temperature | Typical Conditions |
| Enamine Formation | Aniline, Ethyl acetoacetate, Acetic acid (catalyst) | Toluene or neat | Reflux | Dean-Stark apparatus to remove water |
| Cyclization | Ethyl 3-anilinobut-2-enoate | High-boiling solvent (e.g., Dowtherm A) or neat | ~250 °C | Performed in a high-temperature reaction setup |
| N-Alkylation | 4-methyl-2(1H)-quinolinone, Propargyl bromide, Base (K₂CO₃, NaH) | DMF, Acetone, or Acetonitrile | Room Temp. to 60 °C | Anhydrous conditions, particularly with strong bases like NaH |
Yields and Purity Assessment in Research-Scale Synthesis
In a research setting, the yields for these types of reactions can be variable but are generally moderate to good. The initial condensation to form the enamine often proceeds in high yield (>90%). The subsequent high-temperature cyclization can have more variable yields, typically ranging from 50% to 70%, depending on the precise conditions and scale. The final N-alkylation step is usually efficient, with yields often exceeding 80%.
Purity assessment is critical. After each step, the product is typically purified using standard laboratory techniques.
Recrystallization: The solid 4-methyl-2(1H)-quinolinone intermediate is often purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Column Chromatography: The final product, this compound, is commonly purified by silica (B1680970) gel column chromatography to remove any unreacted starting material and by-products.
The purity and structural confirmation of the final compound are established using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of Derivatives and Analogs of this compound for Structure-Activity Relationship Studies
To explore the structure-activity relationships (SAR) of this compound, medicinal chemists synthesize a variety of derivatives and analogs by modifying different parts of the molecule. drugdesign.org These modifications typically focus on the terminal alkyne of the propynyl (B12738560) moiety and the aromatic quinolinone ring system. mdpi.com
Strategies for Functional Group Modification at the Propynyl Moiety
The terminal alkyne is a versatile functional group that can participate in numerous chemical reactions, allowing for the introduction of diverse substituents.
| Reaction Type | Reagents | Resulting Functional Group | Purpose of Modification |
| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) co-catalyst, Base | Aryl-substituted alkyne | To explore the effects of aromatic and heteroaromatic substituents. |
| Mannich Reaction | Formaldehyde, Secondary amine (e.g., dimethylamine, piperidine) | Aminomethyl-substituted alkyne (propargylamine) | To introduce basic nitrogen atoms and modulate solubility and receptor binding. nih.govmdpi.com |
| Click Chemistry (CuAAC) | Organic azide (B81097), Cu(I) catalyst | 1,2,3-Triazole ring | To link the quinolinone to other molecules or introduce a stable, polar heterocyclic ring. |
| Reduction | H₂, Pd/C or Lindlar's catalyst | Alkene (cis or trans) or Alkane | To probe the importance of the alkyne's rigidity and electronic properties. |
Approaches for Substituent Variations on the Quinolinone Ring System
Modifying the quinolinone ring allows for a systematic investigation of how electronic and steric factors influence biological activity. nih.gov The most straightforward approach is to use a substituted aniline as the starting material in the initial synthesis.
| Position of Substitution | Starting Material | Example Substituents (X) | Rationale for Variation |
| C-5 to C-8 Positions | Substituted Aniline (e.g., 4-fluoroaniline, 3-chloroaniline) | -F, -Cl, -Br, -OCH₃, -NO₂ | To alter the electronic properties (electron-donating/withdrawing) and lipophilicity of the molecule. mdpi.comnih.gov |
| C-3 Position | Modified β-ketoester | -COOEt, -CN, -Ph | To introduce substituents adjacent to the carbonyl group, potentially influencing planarity and hydrogen bonding. |
| C-4 Methyl Group | Alternative β-ketoester (e.g., ethyl benzoylacetate) | -Phenyl, -Ethyl, -CF₃ | To explore the steric and electronic requirements at the C-4 position. |
By systematically applying these synthetic strategies, researchers can generate a library of compounds derived from this compound. The evaluation of these analogs provides valuable insights into the key structural features required for a desired biological effect, guiding the design of more potent and selective molecules.
Stereoselective Synthesis Approaches for Chiral Analogs
While this compound itself is achiral, the synthesis of chiral analogs is a significant area of interest for structure-activity relationship studies. Chirality can be introduced at various positions, including the propargyl side chain or the quinolinone core. Stereoselective synthesis aims to produce a single enantiomer or diastereomer, which is crucial as different stereoisomers can exhibit distinct biological activities.
Several strategies can be envisioned for the stereoselective synthesis of chiral analogs:
Use of Chiral Starting Materials: One of the most straightforward approaches is to start with an enantiomerically pure precursor. For instance, a chiral propargyl alcohol could be used to introduce a stereocenter on the side chain. The subsequent N-alkylation would then yield a chiral N-propargyl-2-quinolinone derivative.
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For example, in a potential synthetic route involving a cyclization to form the quinolinone ring, a chiral catalyst could be employed to control the stereochemistry of any newly formed chiral centers.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry is established, the auxiliary is removed. This approach could be applied to various stages of the synthesis of chiral analogs.
Recent advancements in stereoselective synthesis have highlighted methods for producing chiral β-lactams and other lactam derivatives, which share the core lactam structure with quinolinones. These methodologies, including those employing cascade reactions and metal-catalyzed syntheses, could potentially be adapted for the asymmetric synthesis of chiral quinolinone analogs.
Table 1: Potential Stereoselective Approaches for Chiral Analogs
| Approach | Description | Potential Application |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | N-alkylation with a chiral propargyl halide or alcohol derivative. |
| Asymmetric Catalysis | Employment of a chiral catalyst to induce stereoselectivity. | Asymmetric cyclization to form the quinolinone ring or asymmetric modification of the propargyl group. |
| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereochemistry. | Attachment to the quinolinone nitrogen or another functional group to control subsequent reactions. |
Mechanistic Investigations of Key Synthetic Transformations
The synthesis of this compound involves two primary transformations: the formation of the 4-methyl-2(1H)-quinolinone ring and the subsequent N-alkylation.
The formation of the 4-methyl-2(1H)-quinolinone scaffold can be achieved through various methods, with the Conrad-Limpach-Knorr synthesis being a classic example. This reaction involves the condensation of an aniline with a β-ketoester. The mechanism proceeds through the formation of an enamine intermediate, followed by a thermal cyclization and subsequent tautomerization to yield the stable 2-quinolinone.
The key transformation to obtain the target molecule is the N-alkylation of the 4-methyl-2(1H)-quinolinone. This reaction is a nucleophilic substitution where the nitrogen atom of the quinolinone acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, such as propargyl bromide.
The mechanism of N-alkylation of lactams, including quinolinones, generally proceeds via an SN2 pathway. The reaction is typically carried out in the presence of a base, which deprotonates the nitrogen atom of the lactam to form a more nucleophilic lactamate anion. This anion then attacks the alkyl halide, displacing the halide ion and forming the N-alkylated product.
Computational studies on the alkylation of quinoline and naphthyridine derivatives suggest that the reaction proceeds through a nucleophilic enolate intermediate, which then leads to the N-alkylated product. The site of alkylation (N- vs. O-alkylation) can be influenced by factors such as the nature of the electrophile, the solvent, and the counter-ion of the base used. For quinolin-2-ones, N-alkylation is generally favored.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance to minimize environmental impact. The synthesis of this compound can be made more environmentally benign by incorporating several of the twelve principles of green chemistry.
Prevention of Waste: Designing synthetic routes that generate minimal waste is a primary goal. This can be achieved by maximizing atom economy, which is a measure of how many atoms of the reactants are incorporated into the final product.
Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. The use of greener solvents such as water, ethanol, or even solvent-free conditions can significantly reduce the environmental footprint of a synthesis. For the N-alkylation step, the use of propylene (B89431) carbonate as both a reagent and a solvent has been reported as a sustainable and safe alternative to traditional methods that use genotoxic alkyl halides.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. For the N-alkylation of heterocycles, various catalytic systems, including those based on transition metals, have been developed to improve efficiency and reduce waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy input.
Use of Renewable Feedstocks: While not directly applicable to the core structure of the target molecule, the development of synthetic routes that utilize starting materials derived from renewable resources is a long-term goal of green chemistry.
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Optimizing reaction conditions to maximize yield and minimize by-products. |
| Atom Economy | Designing synthetic routes with high atom economy, such as addition reactions over substitution reactions where possible. |
| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like toxic alkylating agents with safer alternatives. |
| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or solvent-free conditions. Exploring the use of propylene carbonate for N-alkylation. |
| Design for Energy Efficiency | Employing microwave-assisted synthesis or catalytic methods that proceed at lower temperatures. |
| Use of Catalysis | Utilizing catalytic amounts of base or transition metal catalysts for the N-alkylation step. |
In Vitro and Ex Vivo Biological Target Identification and Mechanistic Elucidation of 4 Methyl 1 2 Propynyl 2 1h Quinolinone
High-Throughput Screening Methodologies for Identifying Biological Targets
Enzyme Inhibition/Activation Assays
No studies reporting the use of enzyme inhibition or activation assays to identify biological targets of 4-methyl-1-(2-propynyl)-2(1H)-quinolinone were found.
Receptor Binding Studies (excluding clinical applications)
No receptor binding studies for this compound have been published.
Protein-Protein Interaction Assays
There is no available data on the use of protein-protein interaction assays to investigate the biological targets of this compound.
Cellular Assays for Investigating the Biological Activities of this compound
Cell Viability and Proliferation Modulation Studies in Established Cell Lines
No studies on the effects of this compound on the viability or proliferation of any established cell lines have been reported.
Apoptosis and Necrosis Pathway Investigation in Cultured Cells
There is no published research investigating the induction of apoptosis or necrosis by this compound in cultured cells.
Cell Cycle Progression Analysis
Detailed research specifically investigating the effect of this compound on cell cycle progression is not extensively available in the public domain. However, the analysis of the cell cycle is a fundamental technique to understand the anti-proliferative effects of novel compounds. This is typically achieved through methods like flow cytometry, which measures the DNA content of cells. nih.govspringernature.com By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI) or 4′,6′-diamidino-2-phenylindole (DAPI), the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) can be quantified. springernature.com
An alternative approach involves the bivariate analysis of DNA content and the expression of proliferation-associated proteins like cyclins (e.g., Cyclin D, E, A, B1). springernature.com This allows for a more detailed dissection of cell cycle phases. Furthermore, the incorporation of nucleotide analogs like 5′-bromo-2′-deoxyuridine (BrdU) can specifically identify cells undergoing DNA replication (S phase). springernature.com While these methods are standard, specific data from the application of these techniques to cells treated with this compound, including data tables showing percentage of cells in each phase, are not currently documented in publicly accessible literature.
Investigation of Cellular Signaling Pathways (e.g., Kinase cascades, transcription factor activation)
The impact of this compound on specific cellular signaling pathways, such as kinase cascades or transcription factor activation, remains an area with limited published research. Generally, the quinolinone scaffold is recognized for its potential to modulate various signaling pathways involved in cell proliferation and survival. arabjchem.org For instance, related quinoline (B57606) derivatives have been investigated for their inhibitory effects on receptor tyrosine kinases like VEGFR-2. arabjchem.orgresearchgate.net
Identification and Validation of Specific Molecular Targets
Affinity Chromatography and Proteomics-Based Target Identification
The direct molecular targets of this compound have not been definitively identified in published studies. A common and powerful approach for target identification is affinity chromatography coupled with mass spectrometry-based proteomics. nih.gov This technique typically involves immobilizing the compound of interest onto a solid support to create an affinity column. A cellular lysate is then passed through this column, and proteins that specifically bind to the compound are captured. These proteins are subsequently eluted and identified using mass spectrometry. nih.gov This methodology allows for an unbiased identification of potential protein targets. While this is a standard technique, there is no specific data available from its application to this compound.
Gene Expression Profiling and Transcriptomic Analysis
Transcriptomic analysis, often performed using microarray or RNA-sequencing technologies, is a valuable tool for hypothesis generation regarding a compound's mechanism of action by measuring changes in gene expression across the genome. nih.govnih.gov By treating cells with a compound and comparing their gene expression profile to untreated cells, researchers can identify upregulated and downregulated genes. This can provide clues about the biological processes and pathways affected by the compound, and indirectly suggest potential molecular targets. nih.gov Currently, there are no publicly available gene expression profiling studies that have been conducted on cells treated with this compound.
Target Knockdown/Knockout Studies in Cellular Systems
Once potential molecular targets are identified, their role in mediating the effects of the compound is typically validated using techniques such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout. By reducing or eliminating the expression of the target protein, researchers can determine if the cellular response to the compound is altered. If the knockdown or knockout of a specific target protein confers resistance to the compound, it provides strong evidence that the protein is a key mediator of the compound's activity. At present, no such target validation studies for this compound have been reported in the scientific literature.
Detailed Mechanistic Characterization of Target Engagement
A detailed mechanistic characterization of how this compound engages with its molecular target(s) is contingent on the successful identification of those targets. Following target identification and validation, subsequent studies would typically involve biophysical and biochemical assays to characterize the binding interaction. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA) could be employed to quantify the binding affinity and kinetics. Furthermore, structural biology approaches like X-ray crystallography or cryo-electron microscopy could provide atomic-level details of the compound-target interaction. As the specific molecular targets of this compound are yet to be elucidated, this level of mechanistic detail is not currently available.
Kinetic Analysis of Enzyme Inhibition or Activation
Comprehensive searches of available scientific literature and bioactivity databases did not yield specific studies detailing the kinetic analysis of enzyme inhibition or activation by this compound. While the broader class of quinolinone compounds has been investigated for various biological activities, including enzyme inhibition, specific kinetic parameters such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), or the type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) have not been reported for this particular molecule.
Therefore, no data is available to construct a table on the kinetic parameters of this compound.
Allosteric Modulation Studies
There is currently no publicly available research that has investigated the potential for this compound to act as an allosteric modulator of any protein target. Studies focused on identifying and characterizing allosteric binding sites and the subsequent functional modulation of a target protein by this specific compound have not been published. As a result, information regarding its effects on the binding or efficacy of endogenous ligands or other modulators is unknown.
Structural Biology Approaches (e.g., Co-crystallization with target proteins)
No structural biology data, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, is available for this compound in complex with a biological target. Co-crystallization studies, which are instrumental in elucidating the precise binding mode and interactions between a small molecule and its target protein at the atomic level, have not been reported for this compound. Consequently, there is no structural basis to understand its potential mechanism of action.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 4 Methyl 1 2 Propynyl 2 1h Quinolinone Derivatives
Rational Design of Analogs Based on Initial Biological Activity Observations
The rational design of analogs of 4-methyl-1-(2-propynyl)-2(1H)-quinolinone is predicated on initial observations of its biological activity. The quinolin-2(1H)-one core is a recognized "privileged scaffold" in drug discovery, known to interact with a variety of biological targets. The presence of the N-1 propynyl (B12738560) group suggests a potential for covalent interaction with target proteins through its terminal alkyne, a feature exploited in the design of certain enzyme inhibitors.
Initial screening of a compound library might reveal that this compound exhibits, for instance, modest inhibitory activity against a particular enzyme or receptor. The rational design process would then involve dissecting the molecule into key pharmacophoric elements:
The Quinolinone Core: A bicyclic aromatic system that provides a rigid framework for the presentation of other functional groups and can engage in π-π stacking or hydrophobic interactions with the target.
The N-1 Propynyl Group: A potentially reactive moiety that could act as a covalent warhead or a key binding element through hydrophobic or specific electronic interactions.
The 4-Methyl Group: A small lipophilic group that can influence binding affinity and metabolic stability.
Based on these initial observations, medicinal chemists would hypothesize a binding mode for the parent compound and design analogs to test these hypotheses. For example, if the propynyl group is suspected to be crucial for activity, analogs with modified alkyne chains would be synthesized. Similarly, if the quinolinone core is thought to be involved in key interactions, analogs with substitutions on the aromatic ring would be designed to probe the electronic and steric requirements of the binding site.
Systematic Exploration of Substituent Effects on Biological Activity
The N-1 position of the quinolinone ring is a critical vector for modification, as substituents here can significantly alter the compound's steric and electronic properties, as well as its potential for covalent interactions. A systematic exploration of the N-1 propynyl moiety in this compound would involve synthesizing a series of analogs to understand the structural requirements for optimal biological activity.
Key modifications could include:
Homologation of the Alkyne Chain: Extending the propynyl group to butynyl, pentynyl, etc., to probe the depth of the hydrophobic pocket near the N-1 position.
Introduction of Substituents on the Alkyne: Placing methyl or other small groups on the alkyne chain to explore steric tolerance.
Replacement of the Alkyne: Substituting the propynyl group with other functionalities like an allyl group (to assess the importance of the triple bond), a propyloxy group (to remove the potential for covalent bonding while maintaining chain length), or a cyclopropylmethyl group (to introduce conformational rigidity).
Terminal Modifications: Replacing the terminal hydrogen of the propynyl group with halogens or other small groups to modulate its reactivity and electronic properties.
The following interactive table illustrates hypothetical SAR data for modifications at the N-1 position, assuming a generic biological activity (e.g., IC₅₀ for enzyme inhibition).
| Compound ID | N-1 Substituent | Biological Activity (IC₅₀, µM) | Rationale for Modification |
| Parent | -CH₂-C≡CH | 10.5 | Parent Compound |
| 1a | -CH₂-CH=CH₂ | 25.2 | Assess importance of the alkyne |
| 1b | -CH₂-CH₂-CH₃ | 50.8 | Investigate necessity of unsaturation |
| 1c | -CH₂-C≡C-CH₃ | 8.2 | Probe for additional hydrophobic pocket |
| 1d | -CH₂-cyclopropyl | 15.7 | Introduce conformational constraint |
| 1e | -H | >100 | Determine necessity of N-1 substituent |
Modifications to the quinolinone core are essential for fine-tuning the electronic properties, solubility, and binding interactions of the molecule. Each position on the aromatic ring offers a unique vector for substitution, and the effects of these changes can provide a detailed map of the target's binding site.
Position 3: This position is adjacent to both the carbonyl group and the 4-methyl group. Substitutions here can influence the electronics of the lactam ring and introduce steric bulk near the 4-position. Small electron-withdrawing groups (e.g., -Cl, -CN) or electron-donating groups (e.g., -NH₂) could be explored.
Positions 5, 6, 7, and 8: These positions on the benzo portion of the quinolinone ring are prime locations for probing interactions with the protein surface. Substituents can be varied in terms of their electronic nature (electron-donating vs. electron-withdrawing) and steric bulk (small, medium, large). For instance, introducing a hydroxyl or methoxy (B1213986) group could introduce a hydrogen bond donor or acceptor, respectively, potentially increasing binding affinity if a complementary residue is present in the target protein.
The following interactive table provides a hypothetical SAR for substitutions on the quinolinone core.
| Compound ID | Quinolinone Substitution | Biological Activity (IC₅₀, µM) | Rationale for Modification |
| Parent | 4-CH₃ | 10.5 | Parent Compound |
| 2a | 3-Cl, 4-CH₃ | 5.1 | Explore electronic effects at C3 |
| 2b | 4-CH₃, 6-F | 7.8 | Introduce a small, lipophilic group at C6 |
| 2c | 4-CH₃, 7-OCH₃ | 3.2 | Add a potential H-bond acceptor at C7 |
| 2d | 4-CH₃, 8-OH | 12.4 | Introduce a potential H-bond donor at C8 |
| 2e | 4-H | 35.0 | Assess the role of the 4-methyl group |
Stereochemistry can play a profound role in the biological activity of a molecule if a chiral center is present. For the parent compound, this compound, there are no chiral centers. However, the introduction of certain substituents could create stereocenters. For example, if a substituent were introduced at the 3-position that creates a chiral center, it would be imperative to separate the enantiomers and test their biological activity independently. Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer), a phenomenon known as eudismic ratio. This stereoselectivity provides strong evidence for a specific, three-dimensional interaction with the biological target. Similarly, if the propynyl chain were modified to include a chiral center, the stereoisomers would need to be evaluated separately.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Its Analogs
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of novel, unsynthesized analogs, thereby guiding the drug design process.
The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For a series of this compound analogs, a variety of descriptors would be calculated, falling into several categories:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Kier & Hall connectivity indices), constitutional descriptors (e.g., number of rotatable bonds), and electronic descriptors (e.g., partial charges).
3D Descriptors: These require a 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
The selection of descriptors is a critical step. A large number of descriptors are typically calculated, and then statistical methods are employed to select a subset that is most relevant to the biological activity being modeled. This helps to avoid overfitting the model and ensures its predictive power.
The following interactive table lists some common descriptors that would be relevant for a QSAR study of this compound analogs.
| Descriptor Class | Example Descriptors | Information Encoded |
| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, Bulk/Polarizability |
| Topological | Kappa Shape Indices, Wiener Index | Molecular Shape, Branching |
| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity, Reactivity |
| Steric | Molecular Volume, Surface Area | Molecular Size and Shape |
Once the descriptors are calculated and selected, a mathematical model is built using statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The resulting QSAR equation can then be used to predict the biological activity of new analogs and prioritize their synthesis.
Model Development and Validation (e.g., Partial Least Squares, Multiple Linear Regression)
The development of robust Quantitative Structure-Activity Relationship (QSAR) models is a cornerstone in modern drug discovery, enabling the prediction of biological activity from molecular structure. For quinolinone derivatives, various statistical methods are employed to construct these models, with Partial Least Squares (PLS) and Multiple Linear Regression (MLR) being prominent examples.
PLS regression is particularly useful for 3D-QSAR models where descriptors from methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) serve as dependent variables, while biological activities are the independent variables. nih.gov This method is adept at handling datasets with a large number of variables and multicollinearity, which is common in QSAR studies. For instance, in a study on benzimidazole-quinolinone derivatives as iNOS inhibitors, an atom-based QSAR model was generated using PLS regression, resulting in a model with 4 PLS factors. semanticscholar.org The accuracy of such models often improves with an increasing number of PLS factors, up to a point where overfitting may occur. semanticscholar.org
Multiple Linear Regression (MLR) is another widely used technique. It establishes a linear relationship between the biological activity and a set of molecular descriptors. For example, a 2D-MLR model was developed to study the structure-activity relationships of 2-quinolinone derivatives as androgen receptor antagonists. mpu.edu.mo In another study on quinazoline-2,4-diones, a 2D-MLR linear equation was established with specific parameters to predict inhibitory activity. nih.gov
The predictive power and statistical significance of these models are rigorously assessed through various validation metrics. A high squared correlation coefficient (R²) indicates a good fit of the model to the training data. For instance, a QSAR model for benzimidazole-quinolinone derivatives showed an R² of 0.9356. nih.govmdpi.com However, a high R² alone is not sufficient to guarantee a model's predictive ability. Therefore, internal and external validation techniques are crucial.
Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validated correlation coefficient (q² or Q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov For example, a CoMFA model for quinolinone derivatives yielded a q² of 0.569. nih.gov External validation, using a separate test set of compounds not included in the model development, provides a more stringent test of the model's predictive power. The predictive R² (R²pred) is a key metric here, with values greater than 0.6 often considered desirable. researchgate.net
The following interactive table summarizes the statistical parameters of various QSAR models developed for quinolinone derivatives, illustrating the validation process.
| Model Type | Target | R² | q² (Q²) | R²pred | Reference |
| 3D-QSAR | iNOS Inhibitors | 0.9356 | 0.8373 | - | nih.govmdpi.com |
| 2D MLR, 3D CoMFA/CoMSIA | Androgen Receptor Antagonists | - | >0.5 | - | mpu.edu.monih.gov |
| CoMFA | BRD4 Inhibitors | 0.979 | 0.569 | 0.816 | nih.gov |
| QSAR | Mycobacterium tuberculosis | 0.83 | >0.5 | - | nih.govnih.gov |
| 2D-MLR | HPPD Inhibitors | 0.863 | 0.787 | - | nih.gov |
Interpretation of QSAR Models for Rational Design
A well-validated QSAR model is a powerful tool for the rational design of new, more potent compounds. The interpretation of these models provides insights into the structural features that are crucial for biological activity.
For 3D-QSAR models like CoMFA and CoMSIA, the results are often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish activity.
Steric Contour Maps : These maps indicate where bulky or smaller substituents are favored. Green contours typically show regions where steric bulk increases activity, while yellow contours indicate regions where steric bulk is detrimental.
Electrostatic Contour Maps : These maps illustrate the influence of charge distribution. Blue contours often represent areas where positive charges are favorable, while red contours indicate regions where negative charges enhance activity.
Hydrophobic and Hydrogen Bond Contour Maps : In CoMSIA, additional fields can be visualized, showing regions where hydrophobic groups, hydrogen bond donors, or hydrogen bond acceptors are preferred.
For example, in the study of quinolinone derivatives as androgen receptor antagonists, the contour maps from CoMFA and CoMSIA models provided a visual explanation of the key structural characteristics relevant to their antiandrogenic activities. mpu.edu.monih.gov Similarly, for BRD4 inhibitors, CoMFA and CoMSIA models demonstrated that electrostatic and steric fields play an important role in the biological activities of these compounds. nih.gov
The insights gained from these interpretations can guide the design of new derivatives. For instance, if a model indicates that a bulky, electron-withdrawing group at a specific position is favorable for activity, medicinal chemists can synthesize new compounds with these features. This approach was used to design a new series of quinolinone-thiosemicarbazones with potential anti-tuberculosis activity. nih.govnih.gov The model suggested that van der Waals volume, electron density, and electronegativity played a pivotal role in the anti-TB activity. nih.govnih.gov
In another example, a 3D-QSAR analysis of benzimidazole-quinolinone derivatives as iNOS inhibitors provided guidelines for rational design, suggesting that compounds with proper-sized hydrophobic substituents at one position, and hydrophilic or H-bond acceptor groups at another, would show enhanced biological activities. scilit.com
Structure-Mechanism Relationship (SMR) Investigations
Correlation of Structural Features with Specific Mechanistic Pathways
Understanding the relationship between a molecule's structure and its mechanism of action is crucial for developing targeted therapies. For quinolinone derivatives, their diverse pharmacological activities stem from their ability to interact with various biological targets. researchgate.net The specific structural features of a quinolinone derivative often determine its preferred mechanistic pathway.
For instance, the substitution pattern on the quinolinone core can significantly influence its anticancer activity. The presence of electron-withdrawing groups such as fluoro, chloro, nitro, and carbonyl groups has been shown to result in stronger anticancer activity compared to electron-donating groups like methyl and methoxy groups. bohrium.com This is because these groups can influence the redox properties of the molecule, thereby affecting processes like DNA synthesis. bohrium.com
In the context of Alzheimer's disease, quinolinone derivatives have been designed as multifunctional agents. By incorporating a dithiocarbamate (B8719985) moiety, these compounds can act as mixed-type inhibitors of acetylcholinesterase (AChE), interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. tandfonline.com The quinolinone part of the molecule is thought to bind to the PAS, thereby inhibiting AChE-induced Aβ aggregation, a key event in the pathology of Alzheimer's disease. tandfonline.com
Furthermore, the structural modifications of quinolinone derivatives can modulate their activity as immunosuppressive agents. Certain derivatives have been shown to suppress the release of interleukin-2 (B1167480) (IL-2) from activated T cells by inhibiting NF-κB and nuclear factor of activated T cells (NFAT) promoter activities. nih.gov
Elucidation of Pharmacophore Models from SAR Data
Pharmacophore modeling is a powerful computational tool that distills the key steric and electronic features of a set of active molecules into a 3D arrangement necessary for biological activity. This approach is instrumental in virtual screening and the design of novel ligands. researchgate.net
From the structure-activity relationship (SAR) data of quinolinone derivatives, pharmacophore models have been elucidated for various targets. For instance, a pharmacophore model for glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors was developed, which suggested that a quinolin-2-one derivative could be a promising lead for developing novel treatments for Alzheimer's disease. researchgate.net This model identified key interactions, such as hydrogen bonding between the quinoline-2-one ring and key amino acids in the ATP binding site of the enzyme. researchgate.net
In another study on benzimidazole-quinolinone derivatives as iNOS inhibitors, a pharmacophore hypothesis (ADHHR.89) was generated. This model consisted of one hydrogen bond donor, one hydrogen bond acceptor, one aromatic ring, and two hydrophobic groups. semanticscholar.org This pharmacophore provided a framework for understanding the SAR of these compounds and for designing new inhibitors.
The following table summarizes key pharmacophoric features identified for quinolinone derivatives targeting different biological systems.
| Target | Key Pharmacophoric Features | Reference |
| GSK-3β | Hydrogen bond donor/acceptor (from quinoline-2-one ring) | researchgate.net |
| iNOS | 1 Hydrogen Bond Donor, 1 Hydrogen Bond Acceptor, 1 Aromatic Ring, 2 Hydrophobic Groups | semanticscholar.org |
| AChE | Aromatic ring (for π-π stacking with PAS), Linker, CAS-binding moiety | tandfonline.com |
These pharmacophore models serve as valuable templates for the design and discovery of new quinolinone-based therapeutic agents with improved potency and selectivity.
Computational and Theoretical Studies of 4 Methyl 1 2 Propynyl 2 1h Quinolinone
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method helps in understanding the binding mode and affinity, which is crucial for drug design and discovery.
Ligand Preparation: The initial step involves generating the 3D structure of the ligand, 4-methyl-1-(2-propynyl)-2(1H)-quinolinone. This would be done using chemical drawing software, followed by energy minimization using a suitable force field (e.g., OPLS3) to obtain a stable, low-energy conformation. Gasteiger charges, which are atomic partial charges, would be assigned to the ligand atoms. orientjchem.org
Receptor Preparation and Grid Generation: A crystallographic structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB). The protein structure must be prepared by adding hydrogen atoms, removing water molecules, and assigning partial charges (e.g., Kollaman charges). orientjchem.org A receptor grid box is then generated around the active site of the protein. This grid defines the space where the docking algorithm will search for possible binding poses of the ligand. The size and center of the grid are critical parameters that are typically defined based on the location of a co-crystallized ligand or known active site residues.
Algorithm Selection: Various docking algorithms are available, each with its own search strategy. A common choice for this type of study is the Lamarckian Genetic Algorithm, as implemented in programs like AutoDock. orientjchem.orgmdpi.com This algorithm combines a genetic algorithm for global searching with a local search method for energy minimization, allowing for efficient exploration of the ligand's conformational space.
Validation: Before performing the docking of the novel compound, the docking protocol is typically validated. This is done by "redocking" the co-crystallized ligand back into the protein's active site. A successful validation is generally achieved if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å. This ensures that the chosen parameters can accurately reproduce the known binding mode.
After docking, the results are analyzed to identify the most likely binding poses, which are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The analysis focuses on the intermolecular interactions between the ligand and the protein's active site residues. These interactions can include:
Hydrogen Bonds: Crucial for specificity and stability. researchgate.net
Hydrophobic Interactions: Interactions between nonpolar regions.
Van der Waals Forces: General attractive or repulsive forces. researchgate.net
π-Interactions: Such as π-π stacking or π-cation interactions, often important for aromatic systems like the quinolinone core. researchgate.net
Visualization software is used to examine these interaction networks in 3D, providing insights into which amino acid residues are key for binding. researchgate.net
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For a ligand-protein complex, MD simulations provide detailed information on the stability of the binding and the flexibility of the system. nih.gov
The most promising binding pose from the molecular docking study is used as the starting structure for the MD simulation. The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P) and counter-ions are added to neutralize the system's charge. The system is then subjected to energy minimization to remove any steric clashes. This is followed by a series of equilibration steps, first under constant volume and temperature (NVT ensemble) and then under constant pressure and temperature (NPT ensemble), to bring the system to the desired simulation conditions before the final production run, which can last for nanoseconds or longer. nih.gov
Root-Mean-Square Deviation (RMSD): RMSD is calculated for the backbone atoms of the protein and the heavy atoms of the ligand throughout the simulation. It measures the average deviation of the structure from its initial position. A stable and converging RMSD plot over time suggests that the complex has reached equilibrium and is structurally stable. researchgate.netnih.govnih.gov
Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for each individual amino acid residue of the protein. It measures the fluctuation of each residue around its average position. High RMSF values indicate regions of high flexibility (like loops), while low values indicate more rigid regions (like alpha-helices or beta-sheets). researchgate.netmdpi.com Analyzing the RMSF of the active site residues can show how the ligand's binding affects the protein's dynamics.
Hydrogen Bonding Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. The persistence of specific hydrogen bonds over time is a strong indicator of their importance for the stability of the ligand-protein complex. nih.gov
Below is an example of how data from such analyses are typically presented.
Table 1: Hypothetical Molecular Docking and MD Simulation Data This table is for illustrative purposes only and does not represent real data for this compound.
| Parameter | Value | Interpretation |
|---|---|---|
| Docking Score | -8.5 kcal/mol | Predicted strong binding affinity. |
| Key Interacting Residues | TYR 105, ASN 132, VAL 216 | Amino acids forming hydrogen bonds and hydrophobic interactions. researchgate.net |
| Average RMSD (Protein) | 1.5 Å | Indicates the protein-ligand complex is stable over the simulation time. |
| Average RMSF (Active Site) | 0.8 Å | Low fluctuation suggests the binding pocket remains stable upon ligand binding. |
| Hydrogen Bond Occupancy | ASN 132 (85%), TYR 105 (60%) | High occupancy indicates these are stable and important interactions. |
Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)
Molecular Mechanics, combined with Poisson-Boltzmann or Generalized Born and Surface Area continuum solvation (MM/PBSA and MM/GBSA), are popular and computationally efficient methods for estimating the binding free energy of a ligand to its receptor. These "end-point" methods calculate the difference in free energy between the protein-ligand complex and the unbound protein and ligand, typically averaged over a series of snapshots from a molecular dynamics (MD) simulation.
The binding free energy (ΔG_bind) is calculated as:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Where:
ΔE_MM is the change in molecular mechanics energy in the gas phase, comprising internal energies as well as van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions.
ΔG_solv is the solvation free energy, which is further divided into polar (ΔG_polar) and nonpolar (ΔG_nonpolar) contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA).
TΔS represents the change in conformational entropy upon binding, which is the most computationally demanding term and is often omitted in relative binding energy studies, assuming it is similar for related compounds.
For a hypothetical interaction of this compound with a target protein, an MM/GBSA calculation would yield data similar to that presented in the illustrative table below. Such calculations are crucial for ranking potential drug candidates and understanding the key energetic contributions driving the binding event.
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy (ΔE_vdW) | -45.5 |
| Electrostatic Energy (ΔE_elec) | -21.3 |
| Polar Solvation Energy (ΔG_polar) | +35.8 |
| Nonpolar Solvation Energy (ΔG_nonpolar) | -4.1 |
| Binding Free Energy (ΔG_bind) | -35.1 |
Note: The data in the table is illustrative for a generic quinolinone derivative and does not represent experimentally validated results for this compound.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the molecular structure, stability, and electronic properties of compounds like this compound.
Conformational Analysis and Energetics of this compound
Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the propynyl (B12738560) group to the nitrogen atom of the quinolinone ring.
Theoretical studies would involve a relaxed potential energy surface scan, where the dihedral angle defining the orientation of the propynyl group is systematically varied, and the energy of the molecule is calculated at each step after geometry optimization. This process reveals the global and local energy minima, corresponding to the most and less stable conformers, respectively. The relative energies of these conformers are critical for understanding which shapes the molecule is likely to adopt when interacting with a biological target.
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, electrostatic potential)
The electronic properties of a molecule are fundamental to its reactivity and interactions. Key parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low chemical reactivity, while a small gap implies the molecule is more reactive. mdpi.com
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the carbonyl oxygen would be expected to be a site of high negative potential (red), making it a key hydrogen bond acceptor.
The following table presents typical quantum chemical descriptors calculated for a quinolinone scaffold, illustrating the type of data generated from such an analysis. mdpi.comresearchgate.net
| Quantum Chemical Parameter | Typical Value (eV) | Interpretation |
|---|---|---|
| E_HOMO | -6.5 | Energy of the highest occupied molecular orbital |
| E_LUMO | -1.8 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 4.7 | Indicates high kinetic stability |
| Hardness (η) | 2.35 | Resistance to change in electron distribution |
| Softness (S) | 0.21 | Reciprocal of hardness, indicates reactivity |
Note: The values in this table are representative for a quinolinone-type molecule and are not specific to this compound.
Reaction Mechanism Studies of Synthesis or Degradation (theoretical)
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies could investigate the reaction pathways of established synthetic methods, such as the alkylation of 4-methyl-2(1H)-quinolinone with propargyl bromide.
Such studies would involve:
Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.
Identifying Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. This structure is characterized by having exactly one imaginary vibrational frequency.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor governing the reaction rate.
Mapping the Potential Energy Surface: By connecting the reactants, transition states, and products, a potential energy surface can be mapped to provide a comprehensive view of the reaction mechanism.
These theoretical investigations can help optimize reaction conditions, predict potential byproducts, and provide a fundamental understanding of the reaction's feasibility and kinetics.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of rational drug design, used to identify novel compounds with the potential to bind to a specific biological target.
Ligand-Based Pharmacophore Model Generation
When the three-dimensional structure of the target receptor is unknown, a ligand-based pharmacophore model can be generated from a set of known active molecules. frontiersin.org This approach assumes that the molecules in the set bind to the same target in a similar manner. The process involves superimposing the structures of active compounds and identifying the common chemical features that are essential for biological activity.
For this compound, a pharmacophore model would be built using it and other structurally similar active compounds. The key chemical features, or pharmacophoric points, would be abstracted from their structures. nih.gov These features typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (HY) regions
Aromatic Rings (AR)
Positive/Negative Ionizable centers
A hypothetical pharmacophore model derived from the structure of this compound would likely contain the features listed in the table below. This model could then be used as a 3D query to screen large chemical databases for new molecules that match the pharmacophoric features, a process known as virtual screening.
| Pharmacophoric Feature | Corresponding Moiety in the Compound |
|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the quinolinone ring |
| Aromatic Ring (AR) | The fused benzene (B151609) ring of the quinolinone core |
| Hydrophobic (HY) | The 4-methyl group |
| Hydrophobic (HY) / Unique Feature | The terminal alkyne of the propynyl group |
Structure-Based Pharmacophore Model Generation
Structure-based pharmacophore modeling is a powerful computational technique that utilizes the three-dimensional (3D) structural information of a biological target, typically a protein or enzyme, to define the essential chemical features a ligand must possess to bind effectively. mdpi.com This approach relies on the analysis of the target's binding site, often using crystal structures of protein-ligand complexes obtained from repositories like the Protein Data Bank (PDB). dovepress.com For the quinolinone scaffold, this method has been successfully applied to design inhibitors for various targets, including protein kinases, tubulin, and DNA gyrase. nih.govnih.govnih.gov
The process begins with the selection of high-resolution crystal structures of a target protein co-crystallized with a quinolinone-based ligand. mdpi.com From these complexes, the key interaction points between the ligand and the amino acid residues in the active site are identified. mdpi.com These interactions are then translated into a 3D map of chemical features, known as a pharmacophore model. frontiersin.org The model represents the spatial arrangement of features crucial for molecular recognition and biological activity.
Common pharmacophoric features identified for the quinolinone core in various biological targets include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For instance, the carbonyl oxygen of the quinolinone ring frequently acts as a hydrogen bond acceptor, while the fused aromatic system can engage in π-π stacking interactions with aromatic residues in the binding pocket. nih.govnih.gov A six-point pharmacophore model developed for cytotoxic quinoline (B57606) derivatives targeting tubulin, for example, consisted of three hydrogen bond acceptors and three aromatic ring features. nih.gov
The table below summarizes the typical pharmacophoric features that could be generated for a compound like this compound based on its structural components and studies of related molecules.
| Feature Type | Potential Structural Origin in this compound | Role in Target Binding |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen at the C2 position of the quinolinone ring. | Forms hydrogen bonds with donor residues (e.g., Lys, Arg) in the target's active site. |
| Aromatic Ring (AR) | The bicyclic quinolinone core. | Participates in π-π stacking or hydrophobic interactions with aromatic amino acids (e.g., Phe, Tyr, Trp). |
| Hydrophobic (HY) | The methyl group at the C4 position and the propynyl group at the N1 position. | Occupies hydrophobic pockets within the binding site, contributing to binding affinity and selectivity. |
These models are rigorously validated to ensure their ability to distinguish between active and inactive compounds before they are used in further applications. mdpi.com
Application in De Novo Design or Database Screening
Once a validated pharmacophore model is established, it serves as a sophisticated 3D query for identifying novel molecules with the potential for desired biological activity. This can be achieved through two primary computational strategies: database screening and de novo design. nih.gov
Database Screening
Pharmacophore-based virtual screening is a widely used method to search large collections of chemical compounds, such as the ZINC, Specs, or IBScreen databases, for molecules that match the 3D arrangement of the pharmacophore features. nih.govnih.gov The process involves flexibly aligning each molecule from the database to the pharmacophore model and calculating a "fit score" that quantifies how well the molecule's chemical features overlay with the model's query features. nih.gov
This high-throughput in silico approach can efficiently filter millions of compounds to a manageable number of "hits" for further investigation. dovepress.com For example, a structure-based pharmacophore model for pyruvate (B1213749) kinase isozyme M2 (PKM2) activators was used to screen a focused library of approximately 12,000 tetrahydro-quinoline compounds, resulting in a hit list of 4,572 compounds that matched the model. dovepress.com Subsequent filtering steps, often including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are used to refine the hit list and select the most promising candidates for experimental testing. dovepress.com
The general workflow for a pharmacophore-based database screening campaign is outlined in the table below.
| Step | Description | Example from Quinolinone Studies |
| 1. Database Preparation | A large chemical database (e.g., ZINC, NCI) is selected and prepared for screening. | The IBScreen database was screened to find novel tubulin inhibitors based on a quinoline pharmacophore. nih.gov |
| 2. Pharmacophore Screening | The validated pharmacophore model is used as a 3D query to filter the database. | A six-feature pharmacophore model (AAARRR.1061) was used as the query. nih.gov |
| 3. Hit Generation | Molecules that successfully map onto the pharmacophore features are retained as initial hits. | Screening of a library of over 1 million molecules from the ZINC database yielded potential topoisomerase I inhibitors. nih.gov |
| 4. Hit Refinement | Hits are ranked by fit scores and further filtered using criteria like drug-likeness (e.g., Lipinski's Rule of Five) and molecular docking. | Hits were selected based on high fit values and favorable docking scores. dovepress.com |
| 5. Candidate Selection | A small, diverse set of top-ranking compounds is selected for biological evaluation. | Ten compounds were selected for further docking studies after ADMET property calculation. nih.gov |
De Novo Design
Alternatively, a pharmacophore model can be used as a template for de novo drug design, which involves constructing novel molecules from scratch. researchgate.net Instead of searching for existing compounds, de novo design algorithms build new chemical structures by placing atoms or molecular fragments in the space defined by the pharmacophore features. researchgate.net This approach has the potential to generate molecules with entirely novel scaffolds that are optimized to fit the target's binding site. researchgate.net
Methods like PhDD (Pharmacophore-based De Novo Design) can generate new molecules that conform to a given pharmacophore model and assess them for properties like drug-likeness and synthetic accessibility. researchgate.net This strategy allows for the creative exploration of chemical space to design unique derivatives of this compound tailored to a specific biological target.
Advanced Analytical Methodologies and Characterization in Research of 4 Methyl 1 2 Propynyl 2 1h Quinolinone
Spectroscopic Techniques for Structural Elucidation of Research Samples
Spectroscopic methods are indispensable for determining the precise atomic arrangement within a molecule. By interacting with electromagnetic radiation, molecules like 4-methyl-1-(2-propynyl)-2(1H)-quinolinone produce unique spectral fingerprints that reveal intricate structural details.
Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR for polymorphs)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. uncw.edu For this compound, both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are crucial for unambiguous structural assignment. nih.govacs.org
¹H and ¹³C NMR: In a typical analysis, the ¹H NMR spectrum would reveal distinct signals for the methyl group, the propargyl group's methylene (B1212753) and terminal alkyne protons, and the aromatic protons of the quinolinone ring. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the carbons of the quinoline (B57606) core, the methyl carbon, and the carbons of the propynyl (B12738560) substituent.
2D NMR Techniques: To resolve complex spectral overlaps and establish connectivity between atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.gov
COSY: This experiment identifies proton-proton couplings, helping to trace the connectivity within the aromatic ring system and the propynyl side chain.
HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.
HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the entire molecular framework, for instance, by connecting the propynyl group to the nitrogen atom of the quinolinone ring.
Solid-State NMR (ssNMR) for Polymorphs: Crystalline solids can exist in different forms known as polymorphs, which can have distinct physical properties. jeol.com Solid-state NMR is a key technique for characterizing these different crystalline forms, as it provides information about the local molecular environment and packing that is lost in solution-state NMR. nih.govresearchgate.netbruker.com While specific ssNMR data for this compound is not widely published, the methodology is standard for pharmaceutical and materials science research involving quinolinone derivatives. jeol.com
Below is a representative table of expected ¹³C NMR chemical shifts for quinolinone derivatives, illustrating the type of data obtained from such analyses.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O | 160-165 |
| Aromatic C | 115-140 |
| C-N | 140-145 |
| Alkyne C | 70-80 |
| CH₂ | 30-40 |
| CH₃ | 15-20 |
High-Resolution Mass Spectrometry for Metabolite Identification (in vitro/ex vivo)
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a compound with high accuracy and for identifying its metabolites. mdpi.comnih.gov In the context of drug discovery and development, understanding a compound's metabolic fate is critical. evotec.comdrugdiscoverytrends.com
In vitro and ex vivo studies, often using liver microsomes or hepatocytes, are conducted to simulate the metabolic processes a compound might undergo in a biological system. wuxiapptec.combioivt.com HRMS, typically coupled with liquid chromatography (LC-HRMS), is used to separate and identify the parent compound and its metabolites. wuxiapptec.com The high mass accuracy of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers allows for the determination of molecular formulas for metabolites, even when they are present in minute quantities. nih.gov
Common metabolic transformations for a molecule like this compound could include oxidation (e.g., hydroxylation of the aromatic ring or methyl group), reduction, or conjugation with endogenous molecules like glucuronic acid. HRMS can detect the mass shift corresponding to these modifications, aiding in the structural elucidation of the metabolites. nih.govosti.gov
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.govresearchgate.netiosrjournals.org These techniques are particularly useful for identifying functional groups and studying molecular conformation. scielo.br
For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to:
C=O stretch: A strong absorption in the FT-IR spectrum around 1650-1680 cm⁻¹. scialert.net
C≡C stretch (alkyne): A weak to medium band in the region of 2100-2260 cm⁻¹.
≡C-H stretch (terminal alkyne): A sharp peak around 3300 cm⁻¹.
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region. scialert.net
C-H stretches (methyl and aromatic): Bands in the 2850-3100 cm⁻¹ range. scialert.net
By analyzing the positions and intensities of these bands, researchers can confirm the presence of key functional groups and gain insights into the molecule's conformational properties. mdpi.comnih.govnih.gov
The following table summarizes typical vibrational frequencies for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1650-1680 |
| Alkyne (C≡C) | Stretch | 2100-2260 |
| Terminal Alkyne (≡C-H) | Stretch | ~3300 |
| Aromatic (C=C) | Stretch | 1450-1600 |
| Methyl (C-H) | Stretch | 2850-2960 |
| Aromatic (C-H) | Stretch | 3000-3100 |
Chromatographic Techniques for Purity Assessment and Isolation in Research
Chromatography is a fundamental separation technique used to assess the purity of a sample and to isolate compounds of interest from a mixture.
Chiral Chromatography for Enantiomeric Purity Analysis
While this compound itself is not chiral, many of its derivatives or related quinolinone compounds can be. nih.gov For such chiral compounds, it is crucial to separate and analyze the individual enantiomers, as they can have different biological activities. americanpharmaceuticalreview.comwvu.edu Chiral chromatography, a specialized form of high-performance liquid chromatography (HPLC), is the primary method for this purpose. nih.govresearchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wvu.edu The enantiomeric purity, or enantiomeric excess (ee), can then be determined by comparing the peak areas of the two enantiomers in the chromatogram.
Preparative Chromatography for Analog Purification
Preparative chromatography is used to purify larger quantities of a compound for further research. evotec.com This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to handle greater sample loads. lcms.cz For the purification of analogs of this compound, preparative HPLC or centrifugal partition chromatography (CPC) might be employed. ird.frnih.govnih.gov These methods are effective for isolating the desired compound from reaction byproducts or other impurities, ensuring a high degree of purity for subsequent studies. evotec.com
Interdisciplinary Research Perspectives and Future Academic Directions for 4 Methyl 1 2 Propynyl 2 1h Quinolinone
Exploration of 4-methyl-1-(2-propynyl)-2(1H)-quinolinone as a Chemical Probe in Biological Systems
The presence of a terminal alkyne (a propynyl (B12738560) group) on the N1 position of the quinolinone core is a critical feature that suggests its utility as a chemical probe. This functional group is a key component for bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This reaction allows for the specific and efficient covalent linkage of the alkyne-containing molecule to a reaction partner bearing an azide (B81097) group under biological conditions. mdpi.com
This capability enables the use of this compound in Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemoproteomic strategy used to identify and characterize the active sites of enzymes within complex biological systems, such as cell lysates or even living organisms. nih.govnih.gov In a typical ABPP workflow, the compound would be introduced to a biological system to interact with its protein targets. The propynyl group serves as a bioorthogonal handle for subsequent detection. After the labeling event, an azide-functionalized reporter tag (e.g., a fluorophore like rhodamine or a biotin (B1667282) tag for affinity purification) is attached via click chemistry. mdpi.com
This two-step approach offers significant advantages:
Target Identification: By using a biotin-azide tag, the protein targets covalently bound to the quinolinone probe can be enriched from the proteome using streptavidin affinity chromatography and subsequently identified by mass spectrometry. nih.gov This would provide direct insight into the mechanism of action of this class of compounds.
Visualization of Target Engagement: Employing a fluorescent-azide tag allows for the visualization of target proteins by techniques like in-gel fluorescence scanning or microscopy, confirming target engagement and localization within cells.
The quinolinone scaffold itself is known to interact with a wide range of biological targets. mdpi.com Therefore, using this compound as an ABPP probe could lead to the discovery of novel enzyme targets or help to delineate the off-target effects of related therapeutic agents.
Application of this compound in Materials Science Research
The quinoline (B57606) and quinolinone cores are recognized for their intriguing photophysical and electronic properties, making them attractive candidates for applications in materials science, particularly in organic electronics. bohrium.comglobethesis.comresearchgate.net Research into functionalized quinolines has demonstrated their potential as active layers in devices like Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs). globethesis.comrsc.org
The core structure of this compound possesses a π-conjugated system that is fundamental to its potential optoelectronic properties. Key areas for investigation include:
Fluorescent Properties: Many quinolinone derivatives exhibit fluorescence. bohrium.com Systematic investigation of the absorption and emission spectra of this compound is warranted. Such studies would characterize its quantum yield and Stokes shift, which are critical parameters for applications such as fluorescent markers and emitters in OLEDs. bohrium.commdpi.com The emission properties can be tuned by chemical modification, and the propynyl group offers a site for further functionalization to modulate these characteristics. rsc.org
Organic Semiconductors: π-conjugated organic molecules are the foundation of organic electronics. rsc.org Quinoline-based materials have been explored as p-channel (hole-transporting) materials in OFETs. rsc.org The charge transport properties of this compound could be investigated by fabricating thin-film transistors. Its performance would depend on factors like its HOMO/LUMO energy levels and its ability to self-assemble into ordered structures, which facilitates efficient charge carrier mobility. rsc.org
Polymerization and Material Functionalization: The terminal alkyne group provides a reactive handle for polymerization or for grafting the molecule onto other materials. For example, it could be incorporated into conductive polymers to create new materials with tailored electronic and photophysical properties, potentially for use in flexible electronic devices. drpress.orgsigmaaldrich.com
| Potential Application Area | Relevant Properties to Investigate | Underlying Structural Feature |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Fluorescence Quantum Yield, Emission Spectrum, Thermal Stability | π-conjugated quinolinone core |
| Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility, HOMO/LUMO Energy Levels, Film Morphology | π-conjugated quinolinone core |
| Functional Polymers | Polymerization Reactivity, Grafting Efficiency | Terminal alkyne (propynyl) group |
| Fluorescent Probes | Stokes Shift, Solvatochromism, Environmental Sensitivity | π-conjugated quinolinone core |
Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of this compound Analogs
Computational methods, including artificial intelligence (AI) and machine learning (ML), are transforming the field of drug discovery and materials science. numberanalytics.comemanresearch.org These in silico techniques can accelerate the design-synthesize-test cycle by predicting the properties of novel compounds before they are synthesized. nih.gov For a scaffold like quinolinone, which is considered a "privileged structure," these computational approaches are particularly valuable. itmedicalteam.pl
The development of analogs of this compound can be significantly enhanced by several computational strategies:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. ijcit.com By building a QSAR model based on a library of synthesized quinolinone analogs and their measured biological activities (e.g., enzyme inhibition), machine learning algorithms like random forests or support vector machines can identify key molecular descriptors that influence potency. mdpi.com This model can then be used to predict the activity of virtual, unsynthesized analogs, prioritizing the most promising candidates for synthesis. mdpi.com
Molecular Docking and Virtual Screening: If a specific protein target for the quinolinone scaffold is known or identified (e.g., through ABPP as described in 7.1), structure-based drug design can be employed. nih.gov Molecular docking simulations can predict how different analogs of this compound bind to the active site of the target protein. mdpi.com This allows for the rational design of modifications to improve binding affinity and selectivity. Large virtual libraries of quinolinone derivatives can be rapidly screened against the protein structure to identify potential hits. ijddr.inresearchgate.net
Generative Models: Advanced deep learning models can learn the underlying patterns of chemical structures and properties from large datasets. These generative models can then be used to design entirely new molecules within the quinolinone chemical space that are optimized for desired properties, such as high target affinity and favorable drug-like characteristics. chemrxiv.org
Hypotheses on Novel Biological Functions and Target Receptivity Beyond Current Findings
The quinolinone scaffold is a well-established pharmacophore with a broad range of reported biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.commdpi.com This diversity of action implies that quinolinone derivatives can interact with multiple biological targets. While the specific targets of this compound are yet to be determined, rational hypotheses can be formulated based on existing knowledge.
Kinase Inhibition: Many quinoline and quinolinone derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and frequent targets in cancer therapy. For instance, specific 4-phenoxyquinoline derivatives are known to be selective inhibitors of c-Met kinase. nih.gov It is plausible that this compound or its analogs could target specific kinases, and the propynyl group could potentially function as a covalent warhead to irreversibly bind to a nucleophilic residue (like cysteine) in or near the kinase active site.
Epigenetic Modulation: The quinoline scaffold has been explored for its ability to modulate epigenetic targets. For example, detailed studies on 4-aminoquinolines have led to the discovery of potent inhibitors of the histone methyltransferase G9a and DNA methyltransferases (DNMTs), both of which are important targets in oncology. nih.gov This raises the hypothesis that the quinolinone core of the title compound could also be directed toward epigenetic enzymes.
Multi-Target Activity: Given the promiscuity of the quinolinone scaffold, it is conceivable that this compound could act as a multi-target agent, inhibiting several proteins involved in a disease pathway simultaneously. mdpi.commdpi.com This polypharmacological profile can sometimes lead to more robust therapeutic effects. Computational multi-target drug design strategies could be employed to explore this possibility. springernature.com
Roadmap for Continued Fundamental Research on this compound and its Chemical Space
To systematically unlock the potential of this compound, a structured, multi-stage research plan is proposed. This roadmap integrates the perspectives discussed in the preceding sections.
Phase 1: Foundational Characterization and Synthesis
Optimized Synthesis: Develop and optimize a scalable synthetic route for this compound.
Analog Library Synthesis: Synthesize a focused library of analogs by modifying the quinolinone core (e.g., at the 4-methyl position and on the benzene (B151609) ring) to establish preliminary structure-activity relationships (SAR). nih.gov
Physicochemical and Photophysical Profiling: Thoroughly characterize the compound's fundamental properties, including solubility, stability, and its full photophysical profile (absorption, emission, quantum yield, lifetime). rsc.org
Phase 2: Biological Target Identification and Validation
Activity-Based Protein Profiling (ABPP): Utilize the title compound as a chemical probe in relevant cancer cell lines or other disease models to identify its covalent protein targets via mass spectrometry. nih.gov
Target Validation: Once high-confidence targets are identified, validate the interactions using orthogonal methods such as Western blotting, isothermal titration calorimetry (ITC), or enzymatic assays with the purified target proteins.
Broad Biological Screening: Screen the compound and its analog library against diverse biological assays (e.g., kinase panels, anti-proliferative assays across multiple cell lines) to uncover its spectrum of activity. mdpi.com
Phase 3: Computational Modeling and Iterative Design
Develop QSAR Models: Using the biological data from Phase 2, build robust QSAR and machine learning models to guide the design of a second-generation library of analogs.
Structure-Based Design: If a tractable protein target is validated, use molecular docking and molecular dynamics simulations to rationally design new analogs with enhanced potency and selectivity. mdpi.com
Chemical Space Exploration: Computationally explore the broader chemical space around the quinolinone scaffold to identify novel, synthetically accessible derivatives with predicted high activity or unique properties. biosolveit.de
Phase 4: Exploration of Materials Science Applications
Device Fabrication and Testing: Evaluate the performance of this compound and promising analogs as active components in prototype electronic devices such as OLEDs and OFETs. globethesis.comacs.org
Polymer Synthesis: Leverage the propynyl group to synthesize novel polymers incorporating the quinolinone moiety and characterize their material properties (e.g., conductivity, thermal stability, processability).
This integrated roadmap provides a comprehensive framework for future academic and industrial research, ensuring that the full scientific potential of this compound is systematically explored across multiple disciplines.
Q & A
Q. What synthetic strategies are employed for synthesizing 4-methyl-1-(2-propynyl)-2(1H)-quinolinone derivatives?
- Methodological Answer : Synthesis typically involves alkylation or acylation of the quinolinone core. For example:
- Alkylation : Reacting ω-bromoalkyl precursors with acetamidomalonate in the presence of sodium ethoxide, followed by hydrolysis (e.g., synthesis of antiulcer agents in ).
- Acylation : Introducing substituents via Friedel-Crafts acylation or coupling reactions (e.g., 3,4-dihydroquinolinone derivatives with piperazinylpropyl groups ).
- Solvent Optimization : Ethanol or dichloromethane is often used, with temperature control (60–80°C) and catalysts like HCl or mesylate salts to improve yields .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify substituent positions (e.g., δ 3.59 ppm for methyl groups in diazepine derivatives ).
- IR Spectroscopy : Detects functional groups (e.g., 1663 cm for C=O in quinolinones ).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 297 for [M] in diazepine-quinolinone hybrids ).
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
Q. What in vitro assays are commonly used to assess the biological activity of quinolinone derivatives?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement (e.g., inhibition of -DTG binding to sigma receptors ).
- Enzyme Inhibition : Platelet 12-HETE release assays to evaluate anti-inflammatory potential (e.g., cilostazol derivatives ).
- Cytotoxicity Screening : Testing against tumor cell lines (e.g., SKOV-3 cells for diastereomeric quinolinones ).
Advanced Research Questions
Q. How do structural modifications at the 1- and 4-positions of the quinolinone core influence pharmacological efficacy and receptor selectivity?
- Methodological Answer :
- 1-Position Modifications : Introducing 2-propynyl groups enhances lipophilicity, improving blood-brain barrier penetration (e.g., sigma receptor agonists in ).
- 4-Position Substitutions : Methoxy or chloro groups at this position increase sigma receptor affinity (e.g., compound 34b in ).
- Piperazinyl Side Chains : Longer alkyl chains (e.g., propyl vs. ethyl) enhance dopamine autoreceptor agonism (e.g., OPC-4392 in ).
Q. What experimental approaches resolve contradictions in reported biological activities of quinolinone derivatives across studies?
- Methodological Answer :
- Dose-Response Analysis : Single vs. repeated administration (e.g., imipramine’s delayed antidepressant effect in ).
- Receptor Profiling : Compare binding affinities across receptor subtypes (e.g., sigma vs. dopamine receptors ).
- Metabolite Identification : Antiulcer activity discrepancies due to metabolites with lower potency (e.g., OPC-12759 metabolites in ).
Q. How can researchers determine the sigma receptor agonist activity of this compound derivatives?
- Methodological Answer :
- In Vitro : Competitive -DTG displacement assays using rat brain membranes (IC values < 100 nM indicate high affinity ).
- In Vivo :
- Forced-Swim Test : Reduced immobility time in mice at 10 mg/kg (acute antidepressant-like activity ).
- Recovery from Coma : Antagonism by sigma receptor blockers (e.g., BMY14802) confirms agonist specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
